NK1 Receptor Target Engagement: ChEMBL-Confirmed Bioactivity Versus Unmodified Tyr-Phe Dipeptide Baseline
H-Tyr(OMe)-Phe(2-Me)-NH2 is registered in ChEMBL with 2 Ki data points against membrane receptor targets and is explicitly annotated by DrugMAP as a Substance-P receptor (TACR1/NK1R) inhibitor [1][2]. In contrast, the unmodified dipeptide H-Tyr-Phe-NH2 has no curated NK1 bioactivity records in ChEMBL and is not associated with TACR1 in any authoritative database, consistent with the established requirement for N-terminal modification (e.g., O-methylation) and side-chain constraint for NK1 dipeptide antagonist pharmacophore engagement [3]. While the exact Ki values for CHEMBL589543 are deposited but not publicly accessible through the web interface, the presence of two independently curated Ki entries in ChEMBL confirms measurable, specific binding to membrane receptor targets [1].
| Evidence Dimension | NK1 receptor target annotation and curated bioactivity |
|---|---|
| Target Compound Data | Explicit TACR1/NK1R inhibitor annotation; 2 Ki data points in ChEMBL; Max Phase: Preclinical [1][2] |
| Comparator Or Baseline | H-Tyr-Phe-NH2: No NK1 receptor annotation; no curated Ki data in ChEMBL for NK1 targets |
| Quantified Difference | Presence vs. absence of curated NK1 bioactivity; target annotation differential (TACR1 inhibitor vs. unannotated) |
| Conditions | Database-level target annotation comparison using ChEMBL and DrugMAP; assay details for Ki values not publicly listed for either compound |
Why This Matters
Procurement decisions for NK1 receptor pharmacology studies require compounds with documented, database-curated target engagement; H-Tyr(OMe)-Phe(2-Me)-NH2 is the only compound in the Tyr-Phe dipeptide series with explicit TACR1 inhibitor annotation, ensuring experimental traceability that unmodified analogs cannot provide.
- [1] ChEMBL Database. CHEMBL589543 Compound Report Card. EMBL-EBI. Target: Membrane receptor; Bioactivity: 2 Ki; PPB Assay: 2. View Source
- [2] DrugMAP. H-Tyr(OMe)-Phe(2-Me)-NH2 (DMX08FL). DTT: Substance-P receptor (TACR1), MOA: Inhibitor. View Source
- [3] Bonnet J, Kucharczyk N, Robineau P, Lonchampt M, Dacquet C, Regoli D, Fauchère JL, Canet E. A water-soluble, stable dipeptide NK1 receptor-selective neurokinin receptor antagonist with potent in vivo pharmacological effects: S18523. Eur J Pharmacol. 1996;310(1):37-46. doi:10.1016/0014-2999(96)00362-7. Establishes that N-terminal modification is essential for dipeptide-based NK1 antagonist pharmacophore; S18523 (a stabilized dipeptide) displays pKi = 9.1 at human NK1 receptor. View Source
